
Boc-Ser-OMe
Overview
Description
Boc-Ser-OMe (N-[(1,1-dimethylethoxy)carbonyl]-L-serine methyl ester) is a protected serine derivative widely used in peptide synthesis and organic chemistry. Its molecular formula is C₉H₁₇NO₅, with a molecular weight of 219.24 g/mol . The compound features a tert-butoxycarbonyl (Boc) group, which protects the amine functionality, and a methyl ester that stabilizes the carboxylic acid moiety. This compound is commercially available and serves as a critical intermediate in synthesizing complex molecules, including bioactive peptides and conformationally restricted amino acid analogs .
Key applications include:
- Electrochemical oxidation: Acts as a nucleophile in alcohol-based reactions under optimized conditions (50 equivalents) to form N,O-acetal products with moderate yields .
- Dehydroalanine synthesis: Converted to Boc-Dha-OMe (dehydroalanine derivative) via elimination reactions in near-quantitative yields .
- Allylation: Modified with allyl groups using palladium catalysts to generate Boc-Ser(O-allyl)-OMe, a precursor for further functionalization .
Preparation Methods
Conventional Chemical Synthesis Routes
Esterification of Boc-Protected Serine
The most widely reported method involves sequential protection of L-serine’s amino and carboxyl groups. Key steps include:
-
Boc Protection : Reaction of L-serine with di-tert-butyl dicarbonate (Boc₂O) in aqueous sodium bicarbonate (pH 8–9) at 0–25°C for 4–6 hours, achieving >95% conversion .
-
Methyl Esterification : Treatment of Boc-Ser-OH with thionyl chloride (SOCl₂) in methanol or trimethylsilyl chloride (TMSCl) in methanol at room temperature for 12–24 hours . The TMSCl method avoids excessive acidity, preserving stereochemical integrity (ee >99%) .
-
Boc-Ser-OH (10 mmol) and TMSCl (20 mmol) in methanol (100 mL) stirred at 25°C for 12 hours.
-
Yield: 92–95% after rotary evaporation and recrystallization from ethyl acetate/hexane.
Solid-Phase Peptide Synthesis (SPPS) Adaptations
Boc-Ser-OMe serves as a resin-bound intermediate in SPPS. A study optimized its incorporation using:
-
Coupling Reagents : HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with DIEA (N,N-diisopropylethylamine) in DMF .
-
Reaction Time : 2 hours at 25°C, achieving >98% coupling efficiency .
Table 1: Comparative Yields of Chemical Methods
Method | Reagents | Temperature | Yield (%) | Purity (%) |
---|---|---|---|---|
Boc₂O + TMSCl/MeOH | Boc₂O, TMSCl, MeOH | 25°C | 92 | 99 |
SOCl₂/MeOH | SOCl₂, MeOH | 0°C → 25°C | 85 | 97 |
SPPS | HBTU, DIEA, DMF | 25°C | 98* | 99 |
*Coupling efficiency. |
Industrial-Scale Production Strategies
Continuous Flow Reactor Systems
To address batch variability, industrial protocols employ:
-
Microreactors : Boc protection and esterification performed in tandem with residence times <10 minutes .
-
In-Line Monitoring : FTIR and HPLC ensure real-time quality control, reducing impurities to <0.5% .
Case Study : A pilot plant achieved 85 kg/day output using:
-
Boc₂O (1.05 eq.) and L-serine in a 2-stage continuous reactor (pH 8.5, 40°C).
-
Esterification via TMSCl/MeOH in a packed-bed reactor (50°C, 2 bar) .
Solvent Recycling and Waste Reduction
-
Green Chemistry Metrics : Ethyl acetate recovery (>90%) via distillation .
-
Byproduct Utilization : Generated tert-butanol is repurposed as a Boc-protecting agent .
Enzymatic and Chemoenzymatic Approaches
Papain-Catalyzed Polymerization
Recent advances demonstrate this compound synthesis via papain in aqueous media:
Mechanistic Insight : Papain’s thiol group facilitates nucleophilic attack on serine’s carboxyl, forming an acyl-enzyme intermediate .
β-Galactosidase-Mediated Glycosylation
While primarily used for glycosylated peptides, β-galactosidase from E. coli accepts this compound as an acceptor in transgalactosylation:
-
Optimal Conditions : Heptane:buffer (70:30), sugar:Ser ratio 1:3.
-
Initial Rate : 7816.8 μmol/L·h, surpassing N-Z-Ser-OMe by 40%.
Challenges and Optimization Strategies
Side Reactions and Mitigation
-
Succinimide Formation : Occurs during prolonged storage (>6 months at 25°C). Additives like 0.1% hydroquinone suppress this .
-
Racemization : Minimized by keeping pH <8 during Boc protection .
Purification Techniques
-
Crystallization : Ethyl acetate/hexane (1:3) yields needle-like crystals (mp 89–91°C) .
-
Chromatography : Reverse-phase HPLC (C18, 70% MeCN/H₂O) resolves diastereomers .
Comparative Analysis of Methodologies
Table 2: Cost and Environmental Impact
Chemical Reactions Analysis
Peptide Coupling Reactions
Boc-Ser-OMe serves as a building block in solid-phase peptide synthesis (SPPS). Its tert-butoxycarbonyl (Boc) group protects the α-amino group during coupling, while the methyl ester stabilizes the carboxylate.
EDCI-Mediated Amide Bond Formation
In a representative reaction, this compound was coupled with another amino acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and N-ethyl-N,N-diisopropylamine (DIEA) in dichloromethane (DCM) at 20°C .
Yield | Reagents | Solvent | Temperature | Reaction Time |
---|---|---|---|---|
20% | EDCI, DIEA | DCM | 20°C | Overnight |
Mechanism :
- Activation of the carboxyl group by EDCI forms an active O-acylisourea intermediate.
- Nucleophilic attack by the amine of the incoming amino acid yields the peptide bond.
Enzymatic Transgalactosylation
This compound acts as an acceptor substrate in β-galactosidase-catalyzed reactions, enabling the synthesis of galactosylated serine derivatives .
Reaction with ONPG vs. Lactose Donors
Using o-nitrophenyl-β-d-galactopyranoside (ONPG) or lactose as donors, β-galactosidase transfers galactose to this compound:
Donor | Initial Rate (µmol/L·h) | Yield (%) | Optimal Conditions |
---|---|---|---|
ONPG | 7,816.8 | 3.9% | Heptane:buffer (70:30), 20°C |
Lactose | 1,600.0 | 0.6% | Aqueous buffer, 37°C |
Key Findings :
- ONPG’s higher solubility in organic-aqueous biphasic systems improves reaction efficiency .
- The Boc group’s steric bulk reduces hydrolysis of the galactosylated product compared to Z (benzyloxycarbonyl)-protected analogues .
Stability Under Basic Conditions
The Boc group in this compound is susceptible to base-catalyzed degradation, particularly in the presence of weak bases like triethylamine (Et₃N) or NaHCO₃ .
Base | Half-Life (min) | Degradation Product |
---|---|---|
Et₃N (2 eq) | 105 | Succinimide intermediate |
NaHCO₃ (2 eq) | 45 | Open-chain aspartate |
Mechanism :
Base-induced deprotection leads to succinimide formation via intramolecular cyclization, a common side reaction in serine-containing peptides .
Deprotection Reactions
The Boc group is typically removed under acidic conditions (e.g., trifluoroacetic acid, TFA), while the methyl ester is hydrolyzed using LiOH or NaOH .
Deprotection Target | Reagent | Conditions |
---|---|---|
Boc group | TFA in DCM (50%) | 1–2 h, 25°C |
Methyl ester | LiOH (2 eq) | MeOH/H₂O, 0°C, 1 h |
Scientific Research Applications
Boc-Ser-OMe is extensively used in scientific research, particularly in:
Chemistry: As a building block in peptide synthesis.
Biology: In the study of protein structure and function.
Medicine: For the development of peptide-based drugs.
Mechanism of Action
The mechanism of action of Boc-Ser-OMe involves its role as a protected amino acid derivative. It facilitates the synthesis of peptides by protecting the amino group, preventing unwanted side reactions. The Boc group is stable under most conditions but can be removed under acidic conditions, allowing for further reactions .
Comparison with Similar Compounds
Below is a comparative analysis of Boc-Ser-OMe with structurally or functionally related compounds:
Key Research Findings
Reactivity in Alkylation: this compound undergoes iodination with PPh₃/I₂ to form Boc-Ser(I)-OMe in 72% yield, critical for β-turn mimics . In contrast, Boc-Dha-OMe is synthesized via elimination (100% yield), enabling radical-based alkylazidation reactions to form α-azido amino esters .
Electrochemical Compatibility :
- This compound participates in electrochemical oxidation with low nucleophile equivalents (50 eq), outperforming bulkier alcohols like 3-hydroxypropionitrile .
Protecting Group Flexibility :
- Boc-Ser(O-allyl)-OMe retains acid-labile Boc protection while incorporating an allyl group for click chemistry applications .
- Fmoc-Ser-OMe offers orthogonal protection but is cost-prohibitive for large-scale synthesis compared to Boc derivatives .
Scalability :
- This compound is used in multi-gram syntheses (e.g., 35 g scale) for azatyrosine derivatives, highlighting its practicality .
Biological Activity
Boc-Ser-OMe, or N-tert-butoxycarbonyl L-serine methyl ester, is a derivative of serine that has garnered attention in biochemical research due to its enzymatic and synthetic applications. This article explores the biological activity of this compound, focusing on its enzymatic interactions, synthesis, and potential applications in peptide synthesis and modification.
Overview of this compound
This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a methyl ester functional group. This configuration enhances its stability and solubility, making it a suitable substrate for various enzymatic reactions.
Transgalactosylation Reactions
One of the significant biological activities of this compound is its role as an acceptor in transgalactosylation reactions catalyzed by β-galactosidase from Escherichia coli. The enzyme facilitates the transfer of galactose from donor substrates such as lactose to serine derivatives. Research has shown that this compound exhibits higher initial reaction rates and bioconversion yields compared to other serine derivatives like N-Z-Ser-OMe.
Table 1: Bioconversion Yields of Serine Derivatives in Transgalactosylation
Serine Derivative | Initial Rate (μmol/L.h) | Bioconversion Yield (%) |
---|---|---|
N-Boc-Ser-OMe | 7816.8 | 15.00 |
N-Z-Ser-OMe | 4680.0 | 8.00 |
Fmoc-Ser-OH | 1731.2 | 5.62 |
The optimal conditions for these reactions were identified as a heptane:buffer mixture (70:30) with a molar ratio of sugar to serine derivative at 1:3. The preference for this compound over other derivatives highlights its superior affinity for the enzyme's active site, leading to enhanced product formation rates .
Synthesis and Characterization
This compound can be synthesized through several methods, including solid-phase peptide synthesis (SPPS). The Boc protecting group can be removed under acidic conditions to yield free serine, which can then be utilized in further peptide synthesis or modification processes.
Case Study: Peptide Synthesis
In a study focusing on glycopeptides, this compound was used as a building block in constructing more complex peptide structures. The incorporation of this compound allowed for the controlled introduction of serine residues into peptides, facilitating studies on glycosylation effects on peptide conformation .
Table 2: Effects of Glycosylation on Peptide Conformation
Peptide Structure | Conformational Change Observed |
---|---|
Boc-Asn(GlcNAc)-Gly-Ser-OMe | Significant |
Boc-Asn-Gly-Ser-NHMe | Minimal |
The study indicated that glycosylation could significantly alter the structural properties of peptides containing this compound, emphasizing its importance in biochemical research.
Applications and Future Directions
The biological activity of this compound extends beyond simple enzymatic reactions. Its ability to participate in transgalactosylation makes it a valuable tool in synthesizing glycosylated peptides, which have applications in drug development and therapeutic protein engineering.
Future research may explore:
- Expanded Enzymatic Applications : Investigating other enzymes that can utilize this compound as an acceptor for various glycosyl donors.
- Peptide Therapeutics : Developing novel peptides incorporating this compound to enhance bioactivity and stability.
- Analytical Techniques : Utilizing mass spectrometry and NMR spectroscopy to further elucidate the structural characteristics and dynamics of peptides containing this compound.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Boc-Ser-OMe, and how can researchers ensure reproducibility?
this compound is typically synthesized via tert-butoxycarbonyl (Boc) protection of serine’s amino group, followed by methyl esterification of the carboxylic acid. Reproducibility hinges on documenting reaction conditions (e.g., solvent purity, temperature, catalyst ratios) and purification steps (e.g., column chromatography gradients, recrystallization solvents). Researchers should adhere to guidelines for experimental reporting, such as including NMR spectra (¹H/¹³C), HPLC purity data, and melting points, as outlined in chemistry journal standards .
Q. Which analytical techniques are most reliable for characterizing this compound, and how should data be interpreted?
Key techniques include:
- NMR Spectroscopy : Confirm Boc-group integration (e.g., tert-butyl protons at ~1.4 ppm) and methyl ester resonance (~3.7 ppm).
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]+ for C₉H₁₇NO₅: calc. 220.12).
- HPLC : Assess purity (>95% by area under the curve).
Contradictions between techniques (e.g., NMR vs. MS) may arise from residual solvents or degradation; replicate analyses and cross-referencing with literature are critical .
Q. How can researchers design a literature review strategy to identify prior studies on this compound applications?
Use Boolean operators (AND, OR, NOT) in academic databases (e.g., PubMed, SciFinder) with terms like “this compound synthesis,” “peptide coupling,” or “stability studies.” Filter results by publication date (last 10 years) and methodology (e.g., “solid-phase synthesis”). Advanced search options and “cited by” tools help trace seminal work .
Advanced Research Questions
Q. How can computational chemistry models optimize this compound synthesis or predict its stability under varying conditions?
Density Functional Theory (DFT) calculations can model reaction pathways to identify energy barriers in Boc protection or esterification steps. Molecular dynamics simulations may predict stability in solvents (e.g., DMF vs. THF) or under acidic/basic conditions. Validate predictions experimentally via kinetic studies or accelerated stability testing .
Q. What experimental frameworks resolve contradictions in this compound spectroscopic data, such as unexpected splitting in NMR spectra?
Unexplained splitting may indicate diastereomer formation or solvent interactions. Systematic approaches include:
- Variable Temperature NMR : Assess conformational flexibility.
- Deuterated Solvent Screening : Rule out solvent effects.
- 2D NMR (COSY, HSQC) : Assign overlapping signals.
Document anomalies and compare with literature or databases (e.g., SDBS) .
Q. How can this compound be integrated into complex peptide architectures while minimizing side reactions?
Advanced strategies involve:
- Coupling Reagent Optimization : Compare HOBt, HATU, or Oxyma efficacy in minimizing racemization.
- Microwave-Assisted Synthesis : Reduce reaction time and improve yield.
- Protection-Deprotection Monitoring : Use LC-MS to track intermediates.
Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to evaluate experimental designs .
Q. What methodologies assess the environmental impact or degradation pathways of this compound in lab waste?
Design studies using:
- High-Resolution Mass Spectrometry (HRMS) : Identify degradation byproducts.
- Ecotoxicity Assays : Test on model organisms (e.g., Daphnia magna).
- Life Cycle Analysis (LCA) : Quantize waste generation per synthesis batch.
Ethical considerations include proper disposal protocols and green chemistry alternatives (e.g., biodegradable solvents) .
Q. Methodological Considerations for Data Reporting
Q. How should researchers document this compound experimental data to meet journal reproducibility standards?
Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry):
- Experimental Section : Detail reagent sources, instrument models, and software versions.
- Supporting Information : Include raw spectral data, chromatograms, and computational input files.
- Ethical Disclosures : Declare conflicts of interest and funding sources .
Q. What frameworks guide the formulation of hypothesis-driven research questions involving this compound?
Use the PICOT framework:
Properties
IUPAC Name |
methyl (2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10-6(5-11)7(12)14-4/h6,11H,5H2,1-4H3,(H,10,13)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SANNKFASHWONFD-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CO)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427089 | |
Record name | Boc-Ser-OMe | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2766-43-0 | |
Record name | Boc-Ser-OMe | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(tert-BUTOXYCARBONYL)-L-SERINE METHYL ESTER | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.